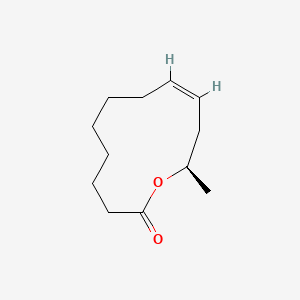
Recifeiolide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Recifeiolide is a naturally occurring macrolide, specifically a twelve-membered lactone. It is known for its unique structure and biological activities. This compound has been isolated from various natural sources, including marine organisms and endophytic fungi. Its structure comprises an eleven-hydroxy-trans-8-dodecenoic acid lactone, which contributes to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of recifeiolide can be achieved through several methods. One efficient route involves the use of cyclooctene and 1-chlorobutan-3-ol as starting materials. The ozonolysis of cyclooctene yields 7-formylheptanoic acid, which is then converted to its methyl ester. This ester is condensed with the ylide of (3-hydroxybut-1-yl) triphenylphosphonium iodide, synthesized from 1-chlorobutan-3-ol. The resulting product undergoes lactonization to form this compound .
Another method involves the stereoselective synthesis of (E)-11-hydroxy-8-dodecenoic acid from 11-hydroxy-8-dodecynoic acid through lithium reduction. The acid is then cyclized to this compound via its 6-phenyl-2-pyridyl ester .
Industrial Production Methods
Industrial production of this compound typically follows the synthetic routes mentioned above, with optimizations for large-scale synthesis. The use of efficient catalysts and reaction conditions ensures high yields and purity of the final product. The stereoselective synthesis methods are particularly valuable for producing enantiomerically pure this compound, which is important for its biological applications.
化学反応の分析
Types of Reactions
Recifeiolide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can yield alcohols or alkanes.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl group, to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Acid chlorides and alkyl halides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 11-oxo-trans-8-dodecenoic acid, while reduction can produce 11-hydroxy-dodecanoic acid.
科学的研究の応用
Recifeiolide has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in studies of macrolide synthesis and stereoselective reactions.
Medicine: this compound’s antimicrobial properties have potential therapeutic applications, particularly in the development of new antibiotics.
Industry: The compound’s unique structure and reactivity make it useful in the synthesis of other complex molecules and natural product derivatives.
作用機序
The mechanism of action of recifeiolide involves its interaction with microbial cell membranes. The compound disrupts membrane integrity, leading to cell lysis and death. This mechanism is similar to other macrolide antibiotics, which target bacterial ribosomes and inhibit protein synthesis. The specific molecular targets and pathways involved in this compound’s action are still under investigation, but its efficacy against a broad range of microorganisms highlights its potential as an antimicrobial agent .
類似化合物との比較
Similar Compounds
Cladospolide F: Another macrolide with a similar lactone structure, isolated from the same fungal strain as recifeiolide.
Cladospolide G and H: These compounds share structural similarities with this compound and exhibit comparable biological activities.
Uniqueness of this compound
This compound’s unique combination of a twelve-membered lactone ring and specific hydroxyl and double bond positions distinguishes it from other macrolides. Its stereoselective synthesis and broad-spectrum antimicrobial activity make it a valuable compound for further research and potential therapeutic applications.
特性
CAS番号 |
59780-28-8 |
|---|---|
分子式 |
C12H20O2 |
分子量 |
196.29 g/mol |
IUPAC名 |
(9Z,12R)-12-methyl-1-oxacyclododec-9-en-2-one |
InChI |
InChI=1S/C12H20O2/c1-11-9-7-5-3-2-4-6-8-10-12(13)14-11/h5,7,11H,2-4,6,8-10H2,1H3/b7-5-/t11-/m1/s1 |
InChIキー |
IYNKPPZNZQQWKC-JPVGGKMYSA-N |
SMILES |
CC1CC=CCCCCCCC(=O)O1 |
異性体SMILES |
C[C@@H]1C/C=C\CCCCCCC(=O)O1 |
正規SMILES |
CC1CC=CCCCCCCC(=O)O1 |
同義語 |
recifeiolide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















